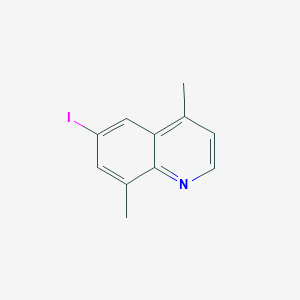

6-Iodo-4,8-dimethylquinoline

Description

Structure

3D Structure

Propriétés

Numéro CAS |

261636-07-1 |

|---|---|

Formule moléculaire |

C11H10IN |

Poids moléculaire |

283.11 g/mol |

Nom IUPAC |

6-iodo-4,8-dimethylquinoline |

InChI |

InChI=1S/C11H10IN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3 |

Clé InChI |

UACXZBJPKKZNJC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=C(C=C(C2=NC=C1)C)I |

Origine du produit |

United States |

Chemical Reactivity and Derivatization of 6 Iodo 4,8 Dimethylquinoline

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond at the C6 position is the most reactive site for many transformations, particularly for transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make the iodine an excellent leaving group, facilitating oxidative addition to low-valent metal centers, which is often the initial step in catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The 6-iodo-4,8-dimethylquinoline is an ideal substrate for these transformations due to the high reactivity of the aryl iodide. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, placing the iodo derivative as the most active participant. wikipedia.org

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. For this compound, a Suzuki reaction would yield 6-aryl-4,8-dimethylquinoline derivatives. The mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to give the final product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. wikipedia.org Reacting this compound with an alkene like an acrylate (B77674) would lead to the formation of a C-C bond at the C6 position, yielding a 6-(alkenyl)-4,8-dimethylquinoline. The reaction generally exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne, producing an arylethyne. libretexts.orgorganic-chemistry.org The Sonogashira coupling is unique among palladium-catalyzed reactions as it typically requires a copper(I) co-catalyst in addition to the palladium catalyst and an amine base. organic-chemistry.orgwikipedia.org This method would convert this compound into 6-alkynyl-4,8-dimethylquinoline derivatives, which are valuable intermediates for further synthesis.

Stille Reaction: The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the aryl iodide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups, as organostannanes are stable to air and moisture. wikipedia.orglibretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org This reaction would provide another efficient route to couple various organic groups at the C6 position of the quinoline (B57606) ring.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) |

|---|---|---|---|---|

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/Water |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

| Stille | Organostannane | Pd(PPh₃)₄ | (Often not required) | Toluene, THF |

Copper-Mediated Coupling Reactions

While palladium catalysts are most common, copper-mediated reactions, such as the Ullmann condensation, also provide a classic route for functionalizing aryl halides. These reactions are particularly useful for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. In the context of this compound, a copper-catalyzed reaction with an alcohol, amine, or thiol could be used to introduce a variety of heteroatomic substituents at the C6 position. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.

Nucleophilic Aromatic Substitution at the C6 Position

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. nih.govyoutube.com For SNAr to occur, the aromatic ring must typically be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In this compound, the quinoline nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack. However, this activating effect is most pronounced at the C2 and C4 positions. The C6 position is less activated, meaning that SNAr reactions at this site would likely require very strong nucleophiles (e.g., amide ions) and/or harsh reaction conditions. youtube.com

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of removing the halogen atom and replacing it with a hydrogen atom. This can be a deliberate synthetic step or an unwanted side reaction during other transformations, such as cross-coupling. For this compound, the C-I bond can be cleaved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or the use of hydride reagents. This process would convert this compound into the parent 4,8-dimethylquinoline (B78481).

Transformations Involving Methyl Groups at C4 and C8

The methyl groups at the C4 and C8 positions offer further opportunities for derivatization, primarily through reactions that activate the C(sp³)-H bonds.

C(sp³)-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for converting inert C-H bonds into functional groups. The 8-methylquinoline (B175542) scaffold is an ideal substrate for such reactions. nih.gov The nitrogen atom of the quinoline ring can act as a chelating directing group, coordinating to a metal center and positioning it in close proximity to the C-H bonds of the 8-methyl group. nih.govresearchgate.net This chelation assistance facilitates the formation of a cyclometallated intermediate, leading to highly regioselective functionalization of the 8-methyl position. nih.gov

A variety of transition metals, including ruthenium, rhodium, palladium, and cobalt, have been used to catalyze the arylation, alkenylation, amidation, and acetoxylation of the 8-methyl group in quinoline derivatives. semanticscholar.orgresearchgate.net For example, a palladium-catalyzed reaction could be used to introduce an aryl group, while a ruthenium-catalyzed process could facilitate amidation. researchgate.net The C4-methyl group, lacking this direct chelation assistance from the nitrogen atom, would be significantly less reactive under these conditions, allowing for selective modification of the C8 position.

Table 2: Potential C(sp³)-H Functionalization Reactions of the 8-Methyl Group

| Reaction Type | Reagent Type | Metal Catalyst (Example) | Resulting Functional Group |

|---|---|---|---|

| Arylation | Arylboronic Acids | Ru(II) | -CH₂-Aryl |

| Biarylation | Diaryliodonium Salts | Pd(II) | -CH₂-Aryl |

| Alkylation | Diazo Compounds | Co(III) | -CH₂-Alkyl |

| Acetoxylation | Oxidant (e.g., PhI(OAc)₂) | Rh(III) | -CH₂-OAc |

| Amidation | Azides | Ru(II) | -CH₂-NHCOR |

Oxidation Reactions at Alkyl Centers

The methyl groups at the C4 and C8 positions of this compound are susceptible to oxidation, a common transformation for alkyl-substituted aromatic compounds. The reactivity of these methyl groups is influenced by their position on the quinoline ring. Generally, a methyl group at the 2-position of a quinoline is more readily oxidized than one at the 4-position. nih.gov

A standard reagent for the oxidation of activated methyl groups is selenium dioxide (SeO₂). nih.govresearchgate.netresearchgate.netchemicalbook.comiu.edu This reagent can selectively convert methyl groups to aldehydes or, under more forcing conditions, to carboxylic acids. chemicalbook.com For instance, the oxidation of 2,4-dimethylquinoline (B72138) with selenium dioxide preferentially yields 4-methylquinoline-2-carboxylic acid, demonstrating the higher reactivity of the C2-methyl group. nih.gov In the case of this compound, both the C4 and C8 methyl groups are benzylic and thus activated towards oxidation. The selective oxidation of one methyl group over the other would likely depend on the specific reaction conditions employed, such as the choice of solvent and temperature.

The general mechanism for selenium dioxide oxidation involves an initial ene reaction, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent hydrolysis to afford the oxidized product. nih.gov

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) |

| This compound | Selenium Dioxide (SeO₂) | 6-Iodo-8-methylquinoline-4-carbaldehyde |

| 6-Iodo-4-methylquinoline-8-carbaldehyde | ||

| 6-Iodo-8-methylquinoline-4-carboxylic acid | ||

| 6-Iodo-4-methylquinoline-8-carboxylic acid | ||

| 6-Iodoquinoline-4,8-dicarboxylic acid |

Condensation Reactions Involving Methyl Groups

The methyl groups of this compound, being activated by the aromatic ring, can participate in condensation reactions with carbonyl compounds, particularly aldehydes. A classic example of this type of reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. gordon.eduwisdomlib.orgwikipedia.orgtaylorandfrancis.comnih.gov

In the context of this compound, the methyl groups can act as the component with acidic α-hydrogens. In the presence of a base, a proton can be abstracted from one of the methyl groups to form a carbanion. This carbanion can then act as a nucleophile and attack the carbonyl carbon of an aromatic aldehyde, such as benzaldehyde. The resulting aldol (B89426) adduct can then undergo dehydration to yield a styryl-substituted quinoline.

Given the presence of two methyl groups, a mixture of products could be formed, resulting from condensation at either the C4-methyl or the C8-methyl position. The relative reactivity of these two positions would influence the product distribution.

Table 2: Representative Claisen-Schmidt Condensation of this compound

| Reactant 1 | Reactant 2 | Base Catalyst | Potential Product |

| This compound | Benzaldehyde | Sodium Hydroxide (B78521) (NaOH) | 6-Iodo-8-methyl-4-styrylquinoline |

| 6-Iodo-4-methyl-8-styrylquinoline |

Reactivity of the Quinoline Nitrogen Atom

N-Alkylation and N-Oxidation Reactions

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation , or quaternization, involves the reaction of the quinoline nitrogen with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. encyclopedia.pubrsc.orgrsc.org This reaction converts the neutral quinoline into a positively charged quinolinium salt. The resulting 6-iodo-4,8-dimethyl-1-methylquinolinium iodide would exhibit altered solubility and electronic properties compared to the parent molecule.

N-Oxidation can be achieved by treating the quinoline with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This reaction forms the corresponding N-oxide, this compound N-oxide. The introduction of the N-oxide functionality significantly modifies the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. nih.govresearchgate.net For instance, N-oxidation can facilitate certain substitution reactions on the quinoline ring.

Coordination Chemistry: Ligand Potential in Metal Complex Formation

The nitrogen atom of this compound possesses a lone pair of electrons that can be donated to a metal center, allowing it to function as a ligand in the formation of coordination complexes. youtube.com Quinoline and its derivatives are known to form stable complexes with a variety of transition metals.

The coordination of this compound to a metal ion occurs through the nitrogen atom, forming a coordinate covalent bond. The steric hindrance from the methyl group at the C8 position may influence the coordination geometry and the stability of the resulting complex. The electronic effects of the iodo and dimethyl substituents can also modulate the electron-donating ability of the nitrogen atom and, consequently, the properties of the metal complex.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

Directing Effects of Substituents on Regioselectivity

Electrophilic Aromatic Substitution (EAS) on the quinoline ring system is generally directed to the carbocyclic (benzene) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. imperial.ac.ukbiosynce.com The position of electrophilic attack on the benzene (B151609) ring of this compound is determined by the combined directing effects of the existing substituents: the two methyl groups and the iodine atom.

Methyl groups (-CH₃): These are activating groups and are ortho-, para-directors. libretexts.org The C8-methyl group will direct incoming electrophiles to the C7 and C5 positions. The C4-methyl group's influence is on the pyridine ring, which is already deactivated.

Iodo group (-I): Halogens are deactivating groups but are also ortho-, para-directors. libretexts.org The iodo group at C6 will direct incoming electrophiles to the C5 and C7 positions.

Considering these directing effects, electrophilic substitution is most likely to occur at the C5 and C7 positions, as both the C6-iodo and C8-methyl groups direct to these positions. The C5 position is sterically less hindered than the C7 position, which is flanked by the C8-methyl group. Therefore, substitution at the C5 position is generally favored.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| Nitrating Mixture (HNO₃/H₂SO₄) | 6-Iodo-4,8-dimethyl-5-nitroquinoline |

| 6-Iodo-4,8-dimethyl-7-nitroquinoline | |

| Bromine (Br₂) in Acetic Acid | 5-Bromo-6-iodo-4,8-dimethylquinoline |

| 7-Bromo-6-iodo-4,8-dimethylquinoline |

Nucleophilic Aromatic Substitution (SNAr) on this compound is facilitated by the presence of the iodo group, which can act as a leaving group. longdom.orgpearson.com Aromatic rings are generally electron-rich and resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. While the quinoline ring itself is somewhat electron-deficient, the reaction typically requires a strong nucleophile, such as an alkoxide or an amide ion.

The nucleophile will attack the carbon atom bearing the iodine (C6), leading to the displacement of the iodide ion. This reaction proceeds through a Meisenheimer-like intermediate. For example, reaction with sodium methoxide (B1231860) would be expected to yield 6-methoxy-4,8-dimethylquinoline.

Influence on Reaction Rates and Thermodynamics

The reactivity of the quinoline ring system is significantly influenced by the nature and position of its substituents. In this compound, the interplay of the electronic and steric effects of the iodo and dimethyl groups governs its behavior in chemical reactions, affecting both the kinetics and thermodynamics of its transformations.

Electronic Effects of Substituents:

The electronic landscape of the this compound molecule is shaped by the cumulative effects of its substituents. The two methyl groups at positions 4 and 8 are electron-donating groups (EDGs) through an inductive effect (+I). This increases the electron density of the quinoline ring system, making it more susceptible to electrophilic attack compared to unsubstituted quinoline. However, the iodine atom at the 6-position is an electron-withdrawing group (EWG) through its inductive effect (-I), which deactivates the ring towards electrophilic substitution. Concurrently, iodine can act as a weak electron-donating group through resonance (+R), but its inductive effect is generally more dominant in influencing reactivity.

This combination of electron-donating and electron-withdrawing groups creates a nuanced reactivity profile. The increased electron density from the methyl groups can enhance the rate of reactions where the quinoline ring acts as a nucleophile. Conversely, the deactivating effect of the iodine atom can slow down electrophilic substitution reactions.

Influence on Reaction Rates (Kinetics):

The substituents on the this compound molecule have a pronounced impact on the rates of various chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond at the 6-position is a key site for derivatization, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The C-I bond is relatively weak and highly polarizable, making it susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in these catalytic cycles. While specific kinetic data for this compound is not readily available, studies on similar aryl iodides in Suzuki cross-coupling reactions have reported apparent activation energies (Ea,app) in the range of 58-116 kJ/mol, indicating the energy barrier for the reaction to occur. mdpi.com The electronic nature of the substituents can influence this barrier; electron-donating groups like the methyl groups in this compound can facilitate the oxidative addition step, thereby increasing the reaction rate.

Nucleophilic Aromatic Substitution (SNAr): While less common for quinolines unless activated by strong electron-withdrawing groups, the iodo group can act as a leaving group in SNAr reactions. The rate of such reactions would be influenced by the stability of the Meisenheimer complex intermediate. The electron-donating methyl groups would destabilize this negatively charged intermediate, thus slowing down the rate of SNAr reactions.

Influence on Thermodynamics:

The thermodynamic aspects of reactions involving this compound, such as the position of equilibrium and the enthalpy of reaction, are also governed by the nature of its substituents.

Reaction Equilibria: In reversible reactions, the electron-donating methyl groups can stabilize carbocation intermediates, shifting the equilibrium towards the products if the reaction proceeds through such an intermediate.

The following table provides hypothetical but illustrative data on how the substituents in this compound might influence the rate constants of a generic palladium-catalyzed cross-coupling reaction compared to related quinoline derivatives.

| Compound | Relative Rate Constant (k_rel) |

| 6-Iodoquinoline | 1.0 |

| This compound | 1.5 |

| 6-Bromo-4,8-dimethylquinoline | 0.05 |

| 6-Chloro-4,8-dimethylquinoline | 0.001 |

Table 1. Illustrative Relative Rate Constants for a Generic Palladium-Catalyzed Cross-Coupling Reaction. This table presents hypothetical data to illustrate the expected trend in reactivity. The actual values can vary depending on the specific reaction conditions. The trend reflects the known reactivity of aryl halides in such reactions (I > Br > Cl) and the accelerating effect of electron-donating methyl groups.

Spectroscopic and Structural Characterization of 6 Iodo 4,8 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. Through various NMR techniques, it is possible to map the carbon framework and establish the connectivity of atoms within 6-Iodo-4,8-dimethylquinoline.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The introduction of an iodine atom at the C6 position significantly influences the spectrum. Iodine's electronegativity and anisotropic effects cause deshielding of nearby protons, leading to downfield shifts in their resonance frequencies. The expected chemical shifts (δ) for the protons of this compound are detailed in the table below. The protons on the pyridine (B92270) ring (H2 and H3) and the benzene (B151609) ring (H5 and H7) would exhibit characteristic splitting patterns due to spin-spin coupling. The two methyl groups at positions C4 and C8 would appear as singlets, as they lack adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on known substituent effects on the quinoline (B57606) ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~8.7 | Doublet (d) | ~4.5 |

| H3 | ~7.3 | Doublet (d) | ~4.5 |

| H5 | ~8.2 | Doublet (d) | ~2.0 |

| H7 | ~7.9 | Doublet (d) | ~2.0 |

| C4-CH₃ | ~2.6 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eleven distinct signals would be expected, corresponding to the nine carbons of the quinoline ring system and the two methyl carbons.

A key feature in the spectrum is the signal for the carbon atom directly bonded to the iodine (C6). Due to the "heavy atom effect," this carbon is expected to experience significant shielding, causing its signal to appear at a much higher field (lower ppm value) than would otherwise be anticipated. The chemical shifts of the other carbons are influenced by the positions of the methyl groups and the nitrogen atom within the heterocyclic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on known substituent effects on the quinoline ring system.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~145 |

| C4a | ~148 |

| C5 | ~135 |

| C6 | ~95 |

| C7 | ~138 |

| C8 | ~130 |

| C8a | ~147 |

| C4-CH₃ | ~19 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. For this compound, this would show correlations between H2 and H3 on the pyridine ring, and between H5 and H7 on the benzene ring, confirming their adjacent positions.

Heteronuclear Multiple Quantum Coherence (HMQC): This ¹H-¹³C correlation experiment, also known as HSQC, would establish direct, one-bond correlations between protons and the carbon atoms they are attached to. This allows for the straightforward assignment of the protonated carbons (C2, C3, C5, C7, and the two methyl carbons).

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₀IN. The experimentally measured mass would be compared to the theoretical (calculated) exact mass. A close match, typically within 5 parts per million (ppm), provides strong evidence for the proposed formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀IN |

| Theoretical Monoisotopic Mass | 282.9858 u |

GC-MS for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to assess the purity of a sample and to identify its components.

In a GC-MS analysis of this compound, the sample would first be vaporized and passed through a GC column. A pure sample would ideally yield a single peak in the resulting chromatogram, indicating the absence of volatile impurities.

The mass spectrometer then analyzes the compound as it elutes from the GC column. The resulting mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 283, corresponding to the most abundant isotopes. The spectrum would also display a characteristic fragmentation pattern, providing further structural confirmation. Key fragmentation pathways would likely include the loss of the iodine atom (M-127), a methyl group (M-15), or combinations thereof. This fragmentation pattern serves as a chemical "fingerprint" for the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity |

|---|---|

| 283 | [C₁₁H₁₀IN]⁺ (Molecular Ion, M⁺) |

| 268 | [M - CH₃]⁺ |

| 156 | [M - I]⁺ |

MALDI-TOF/TOF Mass Spectrometry for Molecular Ion Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique crucial for determining the molecular weight of compounds with high accuracy. In the analysis of this compound, this method provides unambiguous confirmation of the molecular ion.

The expected molecular weight of this compound (C₁₁H₁₀IN) is approximately 283.11 g/mol . In MALDI-TOF analysis, the compound is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule. This process typically results in the formation of the protonated molecule [M+H]⁺.

Detailed Research Findings:

While direct MALDI-TOF/TOF spectra for this compound are not extensively published, data from related dimethylquinolines can be used for prediction. For instance, the mass spectrum of 4,8-dimethylquinoline (B78481) shows a prominent molecular ion peak. nih.gov For this compound, the primary observed ion would be the protonated molecule at m/z 284.12.

Further fragmentation analysis using TOF/TOF capabilities would likely show the loss of the iodine atom, resulting in a significant peak at m/z 157.09, corresponding to the 4,8-dimethylquinoline radical cation. Other fragmentation patterns could involve the loss of methyl groups.

Table 1: Predicted MALDI-TOF/TOF Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity |

| 284.12 | [M+H]⁺ |

| 157.09 | [M-I]⁺ |

| 142.07 | [M-I-CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structural features.

Detailed Research Findings:

The spectrum can be interpreted by assigning characteristic vibrations to different parts of the molecule:

Aromatic C-H Stretching: The quinoline ring contains aromatic C-H bonds, which typically show stretching vibrations in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The two methyl groups (at positions 4 and 8) will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The aromatic quinoline ring structure will produce a series of characteristic sharp absorption bands between 1450 cm⁻¹ and 1600 cm⁻¹. mdpi.com The C=N stretching vibration within the quinoline ring is also found in this region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are expected in the fingerprint region (below 1500 cm⁻¹). Specifically, out-of-plane bends between 650-1000 cm⁻¹ can provide information about the substitution pattern of the aromatic ring. pressbooks.pub

C-I Stretching: The carbon-iodine bond is expected to have a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

Studies on similar substituted quinolines confirm these general assignments. For example, the IR spectra of various quinoline derivatives consistently show characteristic peaks for the heterocyclic ring system and its substituents. astrochem.orgmdpi.com

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3000-3100 | Stretching | Aromatic C-H |

| 2850-3000 | Stretching | Aliphatic C-H (methyl) |

| 1450-1600 | Stretching | Aromatic C=C and C=N |

| 1370-1470 | Bending | Aliphatic C-H (methyl) |

| 650-1000 | Out-of-plane Bending | Aromatic C-H |

| 500-600 | Stretching | C-I |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic systems like quinoline, these transitions are typically π → π* and n → π*.

Detailed Research Findings:

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands. The parent quinoline molecule exhibits distinct bands corresponding to electronic transitions within the aromatic system. The introduction of substituents like methyl and iodo groups can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

π → π Transitions:* These are typically high-energy transitions and result in strong absorption bands. For quinoline derivatives, these bands are often observed in the UV region.

n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atom and are of lower energy, appearing at longer wavelengths.

Substituents affect the electronic properties of the quinoline ring. Methyl groups are weakly electron-donating, which can cause a small bathochromic (red) shift. The iodine atom, being a halogen, has both inductive (-I) and resonance (+R) effects, which can lead to more complex shifts in the absorption bands. Studies on substituted quinolines have shown that the position and nature of substituents significantly influence their UV-Vis absorption spectra. researchgate.netresearchgate.net

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound in a Nonpolar Solvent

| Absorption Band (Predicted) | Wavelength (λ_max, nm) | Type of Transition |

| Band I | ~230 | π → π |

| Band II | ~280 | π → π |

| Band III | ~320 | n → π* |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's solid-state architecture.

Detailed Research Findings:

The quinoline ring system is expected to be essentially planar. The iodine atom and the two methyl groups will be attached to this planar framework. The C-I bond length is anticipated to be in the typical range for aromatic iodides (around 2.10 Å). The C-C and C-N bond lengths within the quinoline ring will be characteristic of an aromatic heterocyclic system.

In the crystal lattice, molecules of this compound are likely to pack in a way that maximizes van der Waals forces. Potential intermolecular interactions could include π–π stacking between the planar quinoline rings of adjacent molecules. Halogen bonding, a non-covalent interaction involving the iodine atom, might also play a role in stabilizing the crystal structure. nih.gov

Table 4: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Value/Characteristic |

| Molecular Geometry | Quinoline ring is planar |

| C-I Bond Length | ~2.10 Å |

| Intermolecular Interactions | π–π stacking, potential halogen bonding |

| Crystal System | Likely monoclinic or orthorhombic |

Computational and Theoretical Studies on 6 Iodo 4,8 Dimethylquinoline

Quantum Chemical Calculations for Electronic Structure

No specific research articles were found that performed quantum chemical calculations on 6-Iodo-4,8-dimethylquinoline. While DFT is a common method to analyze the electronic properties of quinoline (B57606) derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand their reactivity, this analysis has not been published for this compound. nih.govrsc.org Similarly, no data is available on its charge distribution and electrostatic potential mapping.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO)

There are no available DFT studies that have calculated the HOMO and LUMO energy levels of this compound.

Charge Distribution and Electrostatic Potential Mapping

Information regarding the charge distribution and electrostatic potential maps for this compound is not present in the current scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

A search of existing research yielded no results on the conformational analysis or molecular dynamics simulations of this compound. Such studies would provide valuable information on the molecule's flexibility, stability of different conformers, and its behavior in a dynamic environment, but this has yet to be investigated for this specific compound.

Reaction Mechanism Elucidation through Computational Modeling

There is no published research that uses computational modeling to elucidate the reaction mechanisms involving this compound.

Transition State Characterization in Synthetic Pathways

No computational studies have been found that characterize the transition states in the synthetic pathways of this compound.

Prediction of Regioselectivity and Stereoselectivity

Computational predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound are not available in the scientific literature.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting the spectroscopic properties of molecules, including quinoline derivatives. st-and.ac.ukst-andrews.ac.uk These computational methods allow for the determination of molecular structures and the simulation of various types of spectra, such as vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, with a high degree of accuracy. nih.govnih.gov

Theoretical studies on related quinoline compounds, such as 2-chloroquinoline-3-carboxaldehyde and various other derivatives, have demonstrated the utility of DFT methods. nih.govrsc.org Typically, a functional like B3LYP combined with a basis set such as 6–311++G(d,p) is employed to optimize the molecular geometry and calculate vibrational frequencies. nih.govspectroscopyonline.com The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov For instance, DFT calculations on isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) using the B3LYP functional with a 6-31G* basis set have shown good agreement between the calculated and experimentally observed vibrational spectra. nih.gov

Similarly, ab initio calculations are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of quinoline derivatives. st-and.ac.uk By calculating the nuclear magnetic shielding tensors for an optimized molecular structure, researchers can predict chemical shifts that aid in the interpretation of experimental NMR spectra. Such computational studies on a range of quinoline-based pharmaceutical compounds have shown that calculated chemical shifts are consistent with experimental values.

While specific first-principles predictions for this compound were not found in the reviewed literature, the established methodologies for similar compounds provide a clear framework for how its spectroscopic properties would be computationally investigated. The expected outputs of such a study would include the optimized molecular geometry and tables of predicted vibrational frequencies and NMR chemical shifts.

Table 1: Representative Theoretical Methods for Spectroscopic Prediction of Quinoline Derivatives

| Spectroscopic Property | Computational Method | Typical Functional/Basis Set | Key Outputs |

| Vibrational Frequencies (IR & Raman) | DFT | B3LYP/6-311++G(d,p) | Optimized molecular geometry, harmonic vibrational frequencies, and predicted IR and Raman intensities. nih.gov |

| NMR Chemical Shifts (¹H & ¹³C) | DFT / Ab initio | HF/6-31++G(d,p) | Optimized molecular geometry and calculated isotropic nuclear magnetic shielding tensors (chemical shifts). |

Structure-Activity Relationship (SAR) Studies for Non-Biological Activities

Structure-Activity Relationship (SAR) studies are systematic investigations into how the chemical structure of a compound influences its activity in a specific application. nih.govoncodesign-services.com While extensively used in drug discovery to understand biological effects, SAR principles are also applied to non-biological activities, such as catalysis and materials science. oncodesign-services.commdpi.com For quinoline derivatives, SAR studies can elucidate the structural features that govern their performance in these non-biological contexts.

An example of a non-biological SAR study on quinoline derivatives involves their use as ligands in copper-catalyzed oxidation of catechol to o-quinone, a measure of catecholase activity. mdpi.com In this context, the "activity" is the catalytic rate of the reaction. The study revealed that the catalytic efficiency is dependent on both the electronic and steric properties of the substituents on the quinoline ring. mdpi.com It was found that the chemical structure of the quinoline ligands significantly influences the rate of oxidation. mdpi.com For example, the presence of a chloro substituent in 2-chloroquinoline-3-carbohydrazide (B12847495) resulted in higher catalytic activity compared to an oxo group in 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. mdpi.com This suggests that electron-withdrawing groups may enhance the catalytic performance of the resulting copper complex.

For a compound like this compound, a hypothetical SAR study for a non-biological application, such as catalysis, would involve synthesizing a series of analogues with systematic modifications to understand the role of each part of the molecule. Key structural features to investigate would include:

The position and nature of the halogen: Replacing the iodine at the 6-position with other halogens (F, Cl, Br) or other functional groups would reveal the electronic and steric effects of this substituent on the compound's activity.

The methyl groups: Varying the position or number of methyl groups on the quinoline core would provide insight into how these substituents influence properties like solubility, steric hindrance, and electronic distribution.

The quinoline core itself: Modifications to the heterocyclic ring system could be explored to determine its essential role in the observed activity.

By correlating these structural changes with the measured non-biological activity, a predictive SAR model can be developed. This model would be invaluable for designing new quinoline-based compounds with optimized performance for specific material or catalytic applications. No specific SAR studies for non-biological activities of this compound were identified in the literature reviewed.

Advanced Applications of 6 Iodo 4,8 Dimethylquinoline in Chemical Science and Materials Research

Role as a Versatile Chemical Building Block

As a chemical building block, 6-Iodo-4,8-dimethylquinoline offers a robust aromatic core with multiple sites for chemical modification. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity through a variety of modern synthetic methodologies.

The carbon-iodine (C-I) bond in this compound is a key feature that enables its use as a precursor in the synthesis of more complex structures. Aryl iodides are among the most reactive substrates for palladium-catalyzed cross-coupling reactions, a class of reactions that won the 2010 Nobel Prize in Chemistry and has revolutionized organic synthesis. wikipedia.org These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. fishersci.co.uk

The 6-iodo position can be readily functionalized using cornerstone reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters) and the Sonogashira coupling (with terminal alkynes). researchgate.netorganic-chemistry.org The Suzuki reaction is widely used to form new aryl-aryl bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials. wikipedia.org The Sonogashira reaction, on the other hand, creates aryl-alkyne linkages, which are crucial for building rigid, linear structures found in conjugated polymers and molecular wires. libretexts.orgwikipedia.org The high reactivity of the C-I bond allows these couplings to proceed with high efficiency, often with greater selectivity compared to the corresponding bromo or chloro derivatives. libretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Quinoline-Aryl/Vinyl | Synthesis of biaryl ligands, optoelectronic materials |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Quinoline-Alkyne | Creation of conjugated systems, molecular wires |

| Heck Coupling | Alkene (R₂C=CR₂) | Quinoline-Alkene | Functionalization with vinylic groups |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Quinoline-Amine | Synthesis of potential pharmaceutical analogues |

| Stille Coupling | Organostannane (R-SnR'₃) | Quinoline-Aryl/Vinyl | Formation of complex carbon skeletons |

This table illustrates key cross-coupling reactions where this compound can serve as a reactive substrate.

The rigid quinoline (B57606) core of this compound serves as an excellent scaffold for the construction of larger, more complex heterocyclic systems. There is tremendous interest in synthesizing fused tetracyclic and pentacyclic systems containing a quinoline nucleus due to their prevalence in bioactive natural products and pharmaceuticals. rsc.orgresearchgate.net Synthetic strategies often involve building additional rings onto a pre-functionalized quinoline core.

Methods for synthesizing such fused systems include intramolecular Heck reactions, cascade reactions, and various cyclization protocols. rsc.org The iodo-substituent on the this compound scaffold can be used to initiate these ring-forming sequences. For instance, a Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of furan- or indole-fused quinolines. Similarly, the iodo group can be transformed into other functionalities that can participate in condensation reactions to build new heterocyclic rings. nih.gov The inherent planarity and aromaticity of the quinoline system provide a structurally defined foundation upon which these new rings can be constructed, leading to novel compounds with unique three-dimensional shapes and electronic properties.

Contributions to Materials Science

The unique electronic and structural characteristics of the quinoline ring system make it a valuable component in the design of advanced functional materials. This compound provides a platform for creating bespoke materials with tailored properties for applications in electronics, photonics, and catalysis.

Quinoline derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net The most famous example is Tris-(8-hydroxyquinoline)aluminum (Alq3), a highly stable and efficient electron-transporting and light-emitting material that has been a benchmark in the field for decades. dergipark.org.tr The quinoline core possesses favorable electronic properties for charge transport and luminescence.

This compound is a promising building block for new-generation optoelectronic materials. The dimethylquinoline core itself can be luminescent, and the methyl groups can improve the material's solubility and processability while also preventing intermolecular aggregation—a common issue that can quench luminescence in the solid state. tandfonline.com The iodo group is particularly significant as it provides a reactive site for "tuning" the material's properties. Through cross-coupling reactions, various aromatic or electron-donating/withdrawing groups can be attached at the 6-position. This modification can systematically alter the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thereby changing its emission color, quantum efficiency, and charge-carrier mobility. This modular approach allows for the rational design of materials with specific optoelectronic characteristics for full-color displays and solid-state lighting. tandfonline.com

| Device Emitter | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emitted Color |

| 2,4-di(naphthalene-1-yl)benzo[q]quinoline | Not Reported | 2.91 | 0.90 | Green |

| 2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinolone | 4,126 | 3.52 | 1.00 | Green |

| DMAC-QL | 11,385 | 39.1 | 14.1 | Green |

| PXZ-QL | 15,310 | 45.3 | 15.6 | Sky-Blue |

Performance data for selected OLED devices using advanced quinoline-based emitters, demonstrating the potential of the quinoline scaffold in optoelectronics. tandfonline.comtandfonline.comrsc.org

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. researchgate.net Quinoline-based ligands have been used to create a vast array of metal complexes with applications in catalysis, sensing, and medicine. researchgate.netrsc.org While this compound can act as a simple monodentate ligand, its primary value lies in its role as a precursor to more complex, multidentate ligands.

Using the synthetic handles provided by the iodo group, other coordinating moieties (such as pyridines, imidazoles, or phosphines) can be introduced into the molecule via cross-coupling reactions. This allows for the straightforward synthesis of bidentate or tridentate ligands. Such ligands can chelate to a metal center, forming stable complexes with well-defined geometries. The electronic properties of these complexes can be fine-tuned by modifying the substituents on the quinoline ring, which in turn influences the catalytic activity or photophysical properties of the resulting metal complex. For example, iridium(III) and ruthenium(II) complexes with quinoline-based ligands are of great interest as phosphorescent emitters in OLEDs and as photosensitizers.

The integration of functional heterocyclic units into polymer structures is a powerful strategy for creating materials with enhanced thermal, mechanical, or electronic properties. This compound can be incorporated into polymeric systems through several synthetic routes.

One approach involves converting the iodo group into a polymerizable functional group, such as a vinyl or styrenyl moiety, via a Heck or Stille coupling. The resulting monomer can then be copolymerized with other standard monomers to introduce the quinoline unit as a pendant group along the polymer chain.

A more direct method is to use the C-I bond itself in a step-growth polymerization. For instance, a palladium-catalyzed Sonogashira polycondensation between this compound and a di-alkyne comonomer would produce a conjugated polymer. Such polymers, featuring the quinoline moiety directly in their backbone, are expected to have interesting electronic and photophysical properties, making them potential candidates for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Applications in Analytical Chemistry

The utility of specific chemical compounds in analytical chemistry often hinges on their unique structural and photophysical properties. For the compound this compound, its potential applications in this field, particularly as a reference standard or a fluorescent sensor, are areas of scientific inquiry. However, a comprehensive review of available scientific literature reveals a notable lack of specific research focused on these applications for this particular molecule. While the broader family of quinoline derivatives has seen extensive investigation, data directly pertaining to this compound remains scarce.

Use as Reference Standards or Probes in Spectroscopic Analysis

The potential for a molecule to serve as a spectroscopic probe is often determined by how its spectroscopic properties are influenced by its local environment. This can include changes in absorption or emission spectra in response to variations in solvent polarity, pH, or the presence of specific analytes. Although the general class of quinoline compounds is known to exhibit such environmentally sensitive spectroscopic behavior, specific studies detailing these characteristics for this compound are currently absent from the scientific record. Therefore, no specific data on its performance as a spectroscopic probe can be presented.

Exploration of Fluorescence Characteristics in Chemical Sensing

Fluorescence-based chemical sensors are powerful analytical tools that can offer high sensitivity and selectivity. The core of such a sensor is a fluorophore whose emission properties are altered upon interaction with a target analyte. Quinoline and its derivatives are a well-established class of compounds known for their fluorescent properties, with numerous examples of their application in the detection of metal ions and other small molecules.

The fluorescence of quinoline derivatives is generally attributed to π-π* transitions within the aromatic ring system. The introduction of substituents, such as the iodo- and dimethyl- groups in this compound, can be expected to modulate these photophysical properties. For instance, the position and electronic nature of substituents can influence the fluorescence quantum yield, Stokes shift, and excitation/emission wavelengths.

Despite the foundational knowledge that quinoline derivatives can be effective fluorescent sensors, there is a significant gap in the literature concerning the specific fluorescence characteristics of this compound. Detailed experimental data, such as its absorption and emission spectra, fluorescence quantum yield, and lifetime, have not been reported. Consequently, its potential for application in chemical sensing remains an unexplored area of research. Without such fundamental photophysical data, it is not possible to construct a data table of its fluorescence properties or to detail any research findings related to its use in chemical sensing.

Future Research Directions and Emerging Perspectives for 6 Iodo 4,8 Dimethylquinoline

Exploration of Unconventional Synthetic Routes and Catalytic Systems

While traditional methods for quinoline (B57606) synthesis, such as the Skraup, Combes, and Doebner-von Miller reactions, are well-established, future research should focus on developing more efficient, sustainable, and unconventional synthetic strategies for 6-Iodo-4,8-dimethylquinoline. nih.goviipseries.org The limitations of classical methods, which often involve harsh reaction conditions, long reaction times, and the formation of byproducts, necessitate a shift towards greener and more innovative protocols. acs.org

A primary area of exploration involves the application of novel catalytic systems. Nanocatalysts, particularly those based on iron, copper, and other transition metals, offer significant advantages due to their high surface area, recyclability, and unique catalytic properties. nih.govacs.org Research into magnetic nanoparticles, such as silica-functionalized magnetite (Fe3O4@SiO2), could facilitate catalyst recovery and enhance reaction yields and selectivity in the synthesis of quinoline derivatives. nih.govnih.gov Furthermore, the development of photocatalytic and electrocatalytic methods could provide access to new reaction pathways under mild conditions.

Modern synthetic methodologies like C-H bond activation and oxidative annulation strategies are also promising. mdpi.com These techniques allow for the direct formation of the quinoline ring from simpler precursors, reducing the number of synthetic steps and improving atom economy. For instance, rhodium-catalyzed C-H activation or copper-catalyzed cyclization reactions could be adapted for the specific synthesis of this compound, offering high regioselectivity and functional group tolerance. mdpi.com

| Catalytic System | Potential Advantages for Synthesis | Relevant Findings |

| Nanocatalysts (e.g., Iron-based) | High surface area, efficient recyclability, low toxicity, and enhanced catalytic activity. nih.govacs.org | Can be used in one-pot synthetic methods, reducing reaction times and improving yields. nih.gov |

| Transition-Metal Catalysts (e.g., Rh, Ru, Pd) | Enable novel reaction pathways like C-H activation and oxidative annulation. mdpi.comorganic-chemistry.org | Facilitate cascade reactions for efficient construction of substituted quinolines. mdpi.com |

| Solid Acid Catalysts (e.g., Nafion NR50) | Reusable, environmentally friendly, and suitable for microwave-assisted synthesis. mdpi.com | Effective in Friedländer-type quinoline synthesis. mdpi.com |

| Photocatalysts (e.g., Eosin Y) | Utilizes visible light, enabling green and mild reaction conditions. mdpi.com | Can be applied for the synthesis of functionalized quinolines involving radical intermediates. mdpi.com |

Design and Synthesis of Novel Derivatives with Tunable Properties

The this compound scaffold is an excellent platform for the design and synthesis of novel derivatives with tailored properties. The iodine atom at the 6-position is a particularly attractive site for modification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's electronic, photophysical, and biological characteristics. nih.govmdpi.com

Future research should focus on creating libraries of derivatives where the substituents are systematically varied to establish clear structure-property relationships. For example, introducing electron-donating or electron-withdrawing groups could modulate the compound's fluorescence properties, making them suitable for applications as chemical sensors or in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Similarly, attaching biologically active moieties could lead to the development of new therapeutic agents. rsc.orgnih.govnih.gov

The synthesis of these new derivatives will benefit from the exploration of efficient, one-pot, multi-component reactions that can rapidly generate molecular diversity from simple starting materials. mdpi.com

| Derivative Type | Synthetic Strategy | Tunable Property | Potential Application |

| Aryl/Heteroaryl Substituted | Suzuki or Stille Cross-Coupling | Electronic properties, Conjugation | Organic electronics, materials science researchgate.net |

| Alkynyl Substituted | Sonogashira Cross-Coupling | Photophysical properties (fluorescence) | Fluorescent probes, chemosensors nih.gov |

| Amino/Amide Functionalized | Buchwald-Hartwig Amination | Biological activity, Metal chelation | Medicinal chemistry, drug discovery nih.govnih.gov |

| Chalcone Hybrids | Claisen-Schmidt Condensation | Anticancer activity | Development of novel therapeutics mdpi.com |

Advanced In Silico Studies for De Novo Compound Design

Computational chemistry offers powerful tools for accelerating the design of new this compound derivatives. nih.gov Advanced in silico techniques can predict the properties and activities of hypothetical molecules before their synthesis, saving significant time and resources. biointerfaceresearch.comnih.govmdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. biointerfaceresearch.commdpi.com These models can identify the key structural features of the quinoline scaffold that are crucial for a desired activity, guiding the rational design of more potent compounds. mdpi.com

Molecular docking simulations can be used to predict the binding affinity and interaction patterns of designed derivatives with specific biological targets, such as enzymes or receptors. nih.gov This is particularly valuable in drug discovery for designing compounds with high selectivity and efficacy. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational stability of ligand-receptor complexes over time. nih.gov Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are also crucial in silico tools to assess the drug-likeness of newly designed compounds early in the development process. researchgate.net

Integration into Supramolecular Assemblies and Nanomaterials

The planar, aromatic structure of the quinoline ring makes this compound an excellent candidate for integration into supramolecular structures and advanced nanomaterials. ecorfan.org The quinoline moiety can participate in non-covalent interactions, particularly π-π stacking, which is a key driving force in the self-assembly of complex architectures. rsc.org

Furthermore, this compound derivatives could be incorporated into nanomaterials to impart specific functions. For example, they could be grafted onto the surface of nanoparticles to create fluorescent probes for bioimaging or integrated into polymer matrices to develop new materials with unique optical or electronic properties. ecorfan.org

Investigation of Reactivity under Flow Chemistry Conditions

Flow chemistry, or continuous-flow synthesis, presents a paradigm shift from traditional batch processing and offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. nih.govmdpi.com Investigating the reactivity of this compound under flow conditions could unlock new synthetic possibilities and improve existing processes.

Reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates, high temperatures, or high pressures, can often be conducted safely and efficiently in a flow reactor. vapourtec.comnih.gov The short residence times and excellent mixing in microreactors can lead to higher yields, fewer byproducts, and faster reaction rates. ucd.ie

Future studies could focus on translating the synthesis of this compound itself into a continuous-flow process. Moreover, the functionalization of the compound through reactions like lithiation followed by quenching with an electrophile—a process that often requires cryogenic temperatures and is difficult to scale in batch—could be significantly improved using flow technology. vapourtec.com This approach could enable the synthesis of novel derivatives that are not readily accessible through conventional methods. vapourtec.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.